2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate
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Overview
Description
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate is an organic compound with a complex structure that includes a cyclopentene ring, an allyl group, and a pentenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use cyclopentadiene as a starting material, which undergoes a series of reactions including alkylation, esterification, and cyclization to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclopentenone: This compound shares a similar cyclopentene ring structure but lacks the allyl and ester groups.
cis-Jasmone: Another related compound with a cyclopentene ring and an allyl group, but with different substituents.
Uniqueness
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
645421-50-7 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2-methyl-3-prop-2-enylcyclopent-2-en-1-yl) pent-4-enoate |
InChI |
InChI=1S/C14H20O2/c1-4-6-8-14(15)16-13-10-9-12(7-5-2)11(13)3/h4-5,13H,1-2,6-10H2,3H3 |
InChI Key |
ZOFCMEAVWFXPGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1OC(=O)CCC=C)CC=C |
Origin of Product |
United States |
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